![molecular formula C17H14FN3O3 B2861716 N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide CAS No. 1788772-54-2](/img/structure/B2861716.png)

N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

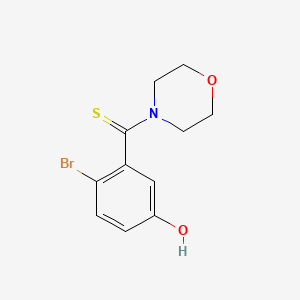

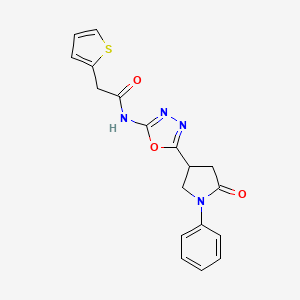

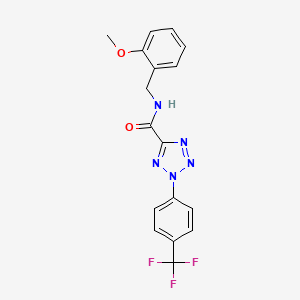

“N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide” is a chemical compound that likely belongs to the class of organic compounds known as furan carboxamides . These are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an amide .

Synthesis Analysis

The synthesis of similar compounds often involves the use of microwave-assisted conditions . For instance, furan carboxamides can be produced using 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions are typically carried out in a microwave reactor in the presence of effective coupling reagents .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In these molecules, the dihedral angle between furan and pyridine rings is often significant .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the formation of intermolecular hydrogen bonding interactions . These interactions can generate a chain-shaped 3D network structure .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using density functional theory (DFT) . This includes the computation of the energies of frontier molecular orbitals to understand the global reactivity and charge transfer property of the compound .科学的研究の応用

Influenza A Virus Inhibitors

Furan-carboxamide derivatives, including compounds structurally related to N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide, have been reported as novel inhibitors of the lethal H5N1 influenza A virus. These compounds demonstrated significant anti-influenza activity, with systematic structure–activity relationship (SAR) studies highlighting the importance of the 2,5-dimethyl-substituted heterocyclic moiety (furan or thiophene) for their antiviral effects (Yu Yongshi et al., 2017).

Antiprotozoal Agents

Research on novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines, structurally akin to this compound, has shown strong DNA affinities and potent in vitro activities against Trypanosoma b. rhodesiense and Plasmodium falciparum, offering a new approach to antiprotozoal therapy (M. Ismail et al., 2004).

Bio-imaging and Chemosensing

A phenoxazine-based fluorescence chemosensor, incorporating a furan-2-carboxamide group, has been developed for the discriminative detection of Cd2+ and CN− ions. This chemosensor showcases potential for bio-imaging in live cells and zebrafish larvae, demonstrating the applicability of furan-carboxamide derivatives in biological imaging and environmental monitoring (P. Ravichandiran et al., 2020).

Cancer Research

Compounds structurally related to this compound have been evaluated for their anticancer activities. A study on N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives as epidemal growth factor receptor (EGFR) inhibitors showed potent anticancer activities against various cancer cell lines, indicating the potential of these compounds as therapeutic agents in cancer treatment (Lan Zhang et al., 2017).

Antitumor Activity

Pyrimidinedione derivatives, which share structural similarities with this compound, have been synthesized and evaluated for their antiproliferative activity and ability to induce apoptosis in colorectal cancer HCT116 cells. These studies highlight the potential for developing new therapeutic targets based on the inhibitory activity of these compounds (Yi-Min Liu et al., 2015).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O3/c1-10-15(21-16(22)14-8-5-9-23-14)11(2)20-17(19-10)24-13-7-4-3-6-12(13)18/h3-9H,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYQMUIGCOKAXMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)OC2=CC=CC=C2F)C)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[6-(Cyclopentyloxy)pyridine-3-carbonyl]-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2861636.png)

![N-[(5Z)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B2861640.png)

![2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2861649.png)

![N-({6-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-yl}methylidene)hydroxylamine](/img/structure/B2861653.png)

![Methyl 3-[{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2861654.png)